BenchChemオンラインストアへようこそ!

Isoetharine Hydrochloride

Bronchodilator efficacy Acute asthma FEV1 improvement

Select Isoetharine Hydrochloride (CAS 2576‑92‑3) as your positive control for rapid‑onset bronchodilation. Clinical evidence demonstrates a 60% immediate FEV₁ improvement vs. 39% for albuterol, a 21‑percentage‑point advantage critical for benchmarking novel β₂ agonists. Its distinct signaling bias at the β₂‑adrenoceptor enables G protein‑dependent vs. β‑arrestin pathway dissection. Documented β₁‑sparing profile—only a 3% heart rate increase vs. 10% for metaproterenol—provides a superior cardiac safety benchmark. Verified degradation kinetics (7.8% potency loss at 90 days/25 °C in saline) make it ideal for stability‑indicating method development. Demand compound‑specific evidence; order your research batch now.

Molecular Formula C13H22ClNO3
Molecular Weight 275.77 g/mol
CAS No. 2576-92-3
Cat. No. B1672231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoetharine Hydrochloride
CAS2576-92-3
SynonymsIsoetharine hydrochloride
Molecular FormulaC13H22ClNO3
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
InChIInChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H/t10-,13+;/m1./s1
InChIKeyMUFDLGGSOCHQOC-HTKOBJQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoetharine Hydrochloride (CAS 2576-92-3): Baseline Class Identification and Procurement Context for Short-Acting β₂ Agonists


Isoetharine Hydrochloride (CAS 2576-92-3) is a catecholamine-derivative bronchodilator classified as a selective, short-acting β₂-adrenergic receptor agonist (SABA) [1]. It exerts its therapeutic effect by binding to β₂-adrenergic receptors on bronchial smooth muscle, activating adenylate cyclase and increasing intracellular cyclic AMP, leading to relaxation of airway smooth muscle [2]. Historically marketed under trade names such as Bronkosol® and Bronkometer®, isoetharine was developed as an improvement over the non-selective β-agonist isoproterenol, offering enhanced β₂-selectivity for the management of acute bronchospasm in asthma, chronic bronchitis, and emphysema [3]. While it has been largely supplanted in clinical practice by newer SABAs like albuterol (salbutamol), isoetharine remains a compound of significant scientific interest as a research tool in respiratory pharmacology and as a comparator agent in studies of β₂-adrenoceptor signaling and functional selectivity [4].

Why Generic Substitution of Short-Acting β₂ Agonists Fails: Quantifiable Differentiation of Isoetharine Hydrochloride


While isoetharine hydrochloride is often categorized alongside other short-acting β₂ agonists (SABAs) such as albuterol, metaproterenol, and terbutaline, their interchangeability in procurement and scientific applications is not supported by quantitative evidence. Compounds within the SABA class exhibit significant divergence in their pharmacodynamic profiles, including immediate bronchodilatory efficacy [1], β₂/β₁ selectivity ratios [2], and chemical stability in formulation [3]. Direct head-to-head clinical trials have demonstrated that isoetharine provides a greater immediate improvement in forced expiratory volume (FEV₁) compared to albuterol, a finding with direct implications for acute care protocols [1]. Furthermore, comparative cardiovascular studies in animal models reveal distinct β₁-sparing characteristics that differentiate isoetharine from metaproterenol and isoproterenol [2]. From a formulation stability perspective, isoetharine exhibits unique degradation kinetics in dilute saline solutions when compared to metaproterenol and terbutaline, a critical consideration for respiratory therapy compounding [3]. These quantitative differences preclude the assumption of therapeutic or experimental equivalence, underscoring the necessity for compound-specific evidence in scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide: Isoetharine Hydrochloride (CAS 2576-92-3) vs. In-Class Comparators


Evidence Item 1: Immediate Bronchodilatory Efficacy vs. Albuterol in Acute Asthma

In a randomized, double-blind controlled clinical trial involving adult patients with acute asthma, nebulized isoetharine produced a significantly greater immediate bronchodilator response compared to nebulized albuterol [1]. The mean percent improvement in forced expiratory volume in one second (FEV₁) immediately after the first nebulized treatment was 60% ± 11% for isoetharine versus 39% ± 5% for albuterol, a difference of 21 percentage points (P < 0.05) [1]. This represents a 1.54-fold greater immediate improvement in airway patency with isoetharine.

Bronchodilator efficacy Acute asthma FEV1 improvement Pulmonary function testing

Evidence Item 2: β₂-Selectivity and Cardiovascular Safety Profile vs. Metaproterenol and Salbutamol in Anesthetized Dogs

In a controlled comparative study using anesthetized dogs, isoetharine demonstrated a distinct cardiovascular profile that differentiates it from metaproterenol (orciprenaline) [1]. Following intratracheal administration to relieve methacholine-induced bronchospasm, the heart rate increased by 3% after isoetharine administration, compared to a 10% increase after metaproterenol and a 5% increase after salbutamol [1]. This lower chronotropic effect with isoetharine suggests a more favorable β₂/β₁ selectivity ratio in this experimental model.

β₂-adrenoceptor selectivity Cardiovascular pharmacology Heart rate effects β₁-sparing activity

Evidence Item 3: Potency and Duration of Action vs. Isoproterenol (Ultrashort-Acting Comparator)

Isoetharine's pharmacodynamic profile is clearly distinguished from its predecessor, isoproterenol, by two quantifiable parameters: potency and duration of action [1]. Specifically, isoetharine has approximately one-tenth (1/10) the potency of isoproterenol on a weight-for-weight basis [1]. However, isoetharine provides a duration of bronchodilator action of up to 3 hours, representing a significant extension over the ultrashort duration characteristic of isoproterenol [1].

Bronchodilator potency Duration of action Isoproterenol comparison Pharmacodynamics

Evidence Item 4: Chemical Stability in Dilute Normal Saline vs. Metaproterenol and Terbutaline

A comparative stability study evaluated isoetharine hydrochloride, metaproterenol sulfate, and terbutaline sulfate solutions diluted 1:10 with 0.9% sodium chloride injection and stored in amber-colored syringes [1]. At 25°C, isoetharine solution exhibited discoloration and lost 7.8% of its potency after 90 days of storage, whereas metaproterenol and terbutaline solutions remained clear and stable for the full 120-day study period [1]. At 5°C, all three compounds were stable for at least 120 days [1].

Formulation stability Chemical degradation Respiratory therapy compounding Shelf-life studies

Evidence Item 5: Oral Bioavailability of Hydrochloride vs. Mesylate Salt Forms in Rats

A pharmacokinetic study utilizing a reversed-phase liquid chromatographic method with amperometric detection quantified the relative bioavailability of isoetharine hydrochloride compared to isoetharine mesylate after oral administration to rats [1]. The study observed only minor differences in relative bioavailability between the two salt forms [1]. Notably, plasma levels measured 1 hour after oral medication exhibited high variability across a dose range of 800 to 2500 mg/kg/day over a 2-week period [1].

Bioavailability Pharmacokinetics Salt form comparison Oral administration

Evidence Item 6: In Vitro β₂-Adrenoceptor Functional Selectivity and Signaling Bias vs. Other SABAs

A study examining the signaling profiles of short- and long-acting β₂-adrenoceptor agonists using biosensors to measure G protein and β-arrestin coupling included isoetharine among a panel of SABAs [1]. The findings revealed that older SABAs, including isoetharine, exhibit distinct patterns of signaling bias at the β₂-adrenoceptor compared to newer agents, with implications for the balance between therapeutic bronchodilation (G protein-mediated) and potential receptor desensitization or pro-inflammatory signaling (β-arrestin-mediated) [1].

β₂-adrenoceptor Signaling bias G protein vs. β-arrestin Functional selectivity

Evidence-Based Application Scenarios for Isoetharine Hydrochloride (CAS 2576-92-3) in Research and Industrial Settings


Scenario 1: Comparative Pharmacology Studies of β₂-Adrenoceptor Agonist Onset and Efficacy

Isoetharine hydrochloride is ideally suited as a comparator compound in studies evaluating the immediate bronchodilatory efficacy of novel β₂ agonists. The quantifiable 21 percentage-point greater immediate improvement in FEV₁ versus albuterol (60% vs. 39%) established in clinical trials [1] provides a benchmark for assessing the onset-of-action characteristics of new chemical entities. Researchers can utilize isoetharine as a positive control representing the rapid-onset end of the SABA spectrum, enabling direct comparison of time-to-peak effect and magnitude of bronchodilation.

Scenario 2: Mechanistic Investigations of β₂-Adrenoceptor Signaling Bias and Functional Selectivity

Given its classification as a first-generation selective β₂ agonist with a distinct signaling bias profile at the β₂-adrenoceptor [2], isoetharine serves as an essential tool compound for dissecting G protein-dependent versus β-arrestin-dependent signaling pathways. This application is particularly relevant for academic and pharmaceutical research programs aiming to develop biased agonists that maximize therapeutic bronchodilation while minimizing receptor desensitization and pro-inflammatory effects.

Scenario 3: In Vivo Cardiovascular Safety Profiling of β-Adrenergic Agents

The quantifiably lower heart rate increase (3%) observed with isoetharine compared to metaproterenol (10%) and salbutamol (5%) in anesthetized dog models of methacholine-induced bronchospasm [3] positions isoetharine as a reference agent for β₁-sparing cardiovascular studies. Researchers investigating the cardiac safety margins of new β-adrenergic agonists can use isoetharine as a comparator to benchmark the degree of β₂/β₁ selectivity and the resulting impact on heart rate in preclinical models.

Scenario 4: Stability-Indicating Method Development and Forced Degradation Studies

Isoetharine hydrochloride's distinct degradation profile, characterized by a 7.8% potency loss and discoloration after 90 days at 25°C in dilute normal saline [4], makes it a valuable analyte for developing and validating stability-indicating analytical methods. Industrial and academic laboratories engaged in pharmaceutical analysis can utilize isoetharine as a model compound for studying oxidative degradation pathways of catecholamine-based β₂ agonists and for establishing robust chromatographic methods capable of resolving the parent drug from its degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoetharine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.